4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
CAS No.: 31652-78-5
Cat. No.: VC8347942
Molecular Formula: C9H12ClN3O4
Molecular Weight: 261.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31652-78-5 |
|---|---|
| Molecular Formula | C9H12ClN3O4 |
| Molecular Weight | 261.66 g/mol |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 |
| Standard InChI Key | BPGIZMWGUQVFSE-XVFCMESISA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O |
| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one, reflects its hybrid structure comprising a pyrimidin-2-one base and a substituted oxolane (tetrahydrofuran) ring. The molecular formula is C₉H₁₂ClN₃O₄, with a molecular weight of 261.66 g/mol. The oxolane ring exhibits four stereogenic centers, with absolute configurations specified as (2R,3R,4S,5S). This stereochemistry is critical for its potential biological activity, as minor configuration changes can drastically alter molecular recognition by enzymes or receptors.
The chloromethyl group at position 5 of the oxolane ring introduces a reactive site for further chemical modifications, while the 3,4-dihydroxy groups suggest hydrogen-bonding capabilities akin to natural nucleosides. The pyrimidin-2-one moiety features an amino group at position 4, which may participate in base pairing or interactions with catalytic sites in nucleic acid-processing enzymes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 31652-78-5 |
| Molecular Formula | C₉H₁₂ClN₃O₄ |
| Molecular Weight | 261.66 g/mol |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
| PubChem CID | 11425491 |
Synthesis and Preparation
Synthetic Pathway
The synthesis involves a multi-step strategy combining pyrimidine and oxolane precursors. A typical route includes:
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Protection of Hydroxyl Groups: The oxolane derivative’s 3,4-dihydroxy groups are protected using trimethylsilyl or acetyl groups to prevent undesired side reactions during subsequent steps.
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Chloromethylation: Introduction of the chloromethyl group at position 5 via chlorination of a hydroxymethyl intermediate, often employing thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Condensation with Pyrimidine: The protected oxolane is condensed with a 4-aminopyrimidin-2-one derivative under Mitsunobu or nucleophilic substitution conditions to form the glycosidic bond.
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Deprotection: Final removal of protecting groups under mild acidic or basic conditions yields the target compound.
Challenges and Optimization
Steric hindrance from the oxolane ring’s substituents complicates glycosidic bond formation, necessitating optimized reaction temperatures (50–70°C) and catalysts like palladium or enzymes. Yield improvements are achieved through microwave-assisted synthesis or flow chemistry techniques.
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) but exhibits limited solubility in water (~2.1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the chloromethyl group susceptible to hydrolysis under alkaline conditions.
Spectroscopic Characterization
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¹H NMR: Peaks corresponding to the oxolane ring’s protons appear between δ 3.5–4.5 ppm, while the pyrimidin-2-one NH₂ group resonates near δ 6.8 ppm.
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the pyrimidinone and amino groups.
Biological Activity and Research Applications
Mechanistic Insights
While specific biological data remain proprietary, structural analogs suggest potential as antiviral or anticancer agents. The chloromethyl group may act as an alkylating agent, disrupting DNA replication in rapidly dividing cells. The 4-amino group could enhance binding affinity to viral reverse transcriptases or DNA polymerases, akin to nucleoside analogs like zidovudine.
Research Applications
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Prodrug Development: The chloromethyl moiety serves as a handle for conjugating targeting ligands or fluorophores.
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Enzyme Inhibition Studies: Molecular docking simulations predict interactions with the active site of HIV-1 integrase, though experimental validation is pending.
Comparison with Structural Analogs
Deuterated Derivatives
Deuterium substitution at positions 5 and 6 of the pyrimidine ring (as in PubChem CID 44205198) increases metabolic stability but reduces molecular weight (229.23 vs. 261.66 g/mol). Such modifications are explored in pharmacokinetic studies to prolong half-life.
Oxathiolane Analogs
Replacing the oxolane ring with an oxathiolane (e.g., PubChem CID 90468466 ) introduces sulfur, altering electronic properties and potentially enhancing bioavailability .
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